molecular formula C8H6F3NO3 B1383007 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 1380170-68-2

2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B1383007
CAS No.: 1380170-68-2
M. Wt: 221.13 g/mol
InChI Key: IKAMJHNQSUWOHV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a high-value chemical intermediate designed for research and development applications, strictly for professional laboratory use. The compound integrates two privileged motifs in medicinal chemistry: the cyclopropyl group and the trifluoromethyl-oxazole scaffold. The cyclopropyl group is widely utilized in drug discovery for its ability to improve a molecule's metabolic stability, influence its conformation, and fine-tune its lipophilicity . The 1,3-oxazole core is a classic five-membered aromatic heterocycle known to participate in key hydrogen-bonding interactions with biological targets, making it a common feature in active pharmaceutical ingredients (APIs) . The presence of the trifluoromethyl group is a well-established strategy to enhance membrane permeability and overall metabolic stability of lead compounds . This specific substitution pattern is reminiscent of other bioactive molecules, such as 2-phenyl-4-(trifluoromethyl)oxazole-5-carboxylic acid , underscoring the potential of this chemotype in developing potent inhibitors for various enzymes . The carboxylic acid functional group is particularly valuable, serving as a versatile handle for further synthetic elaboration . It can readily be converted into amides via coupling with amines, esters, or other derivatives, allowing researchers to rapidly build diverse compound libraries for structure-activity relationship (SAR) studies . This makes this compound an essential building block in organic synthesis, particularly in the construction of more complex molecules for screening in pharmaceutical and agrochemical research programs. Its applications extend to materials science, where it can be incorporated into novel structures with unique electronic properties. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-4(7(13)14)15-6(12-5)3-1-2-3/h3H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAMJHNQSUWOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(O2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186867
Record name 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380170-68-2
Record name 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380170-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS No. 1380170-68-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H6F3NO3
  • Molecular Weight : 221.13 g/mol
  • Purity : Typically around 95% .

The presence of a trifluoromethyl group is noteworthy as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased biological activity.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar oxazole structures can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Cytotoxic Effects : The compound may exhibit cytotoxicity against various cancer cell lines. The trifluoromethyl group is believed to interact favorably with target proteins, enhancing binding affinity and biological efficacy .
  • Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells through pathways involving caspase activation and p53 modulation. This suggests that this compound may also have similar effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 values in the low micromolar range
Apoptosis InductionIncreased caspase-3 activity
Enzyme InhibitionModerate inhibition of COX and LOX

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were reported as low as 0.19 µM, indicating potent activity .
  • Molecular Docking Studies : Computational studies have shown that the trifluoromethyl group enhances interactions with key amino acid residues in target proteins, suggesting a strong binding affinity that correlates with observed biological activities .
  • Comparative Studies with Reference Compounds : In comparative analyses, some derivatives exhibited greater cytotoxicity than established chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is being investigated for its pharmacological properties. Its oxazole ring structure is known to exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with oxazole rings can act against bacterial and fungal infections.
  • Anti-inflammatory Properties : Research indicates potential use in treating inflammatory diseases due to its ability to modulate inflammatory pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxazole derivatives, including this compound. The results showed effective inhibition against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Agrochemicals

The compound's trifluoromethyl group enhances lipophilicity, making it suitable for agrochemical applications such as herbicides and fungicides. Its ability to penetrate plant tissues may improve efficacy in pest management.

Case Study: Herbicidal Activity

Research conducted on various trifluoromethylated compounds demonstrated that those with oxazole frameworks exhibited significant herbicidal activity against common agricultural weeds. The study highlighted the potential of this compound in developing new herbicides with lower environmental impact.

Material Science

In material science, this compound can serve as a building block for synthesizing polymers and other materials with desirable properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis

A recent investigation focused on the incorporation of this compound into polymer matrices. The resulting materials exhibited enhanced thermal properties and mechanical strength compared to conventional polymers, suggesting potential applications in high-performance materials.

Data Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial and anti-inflammatory properties; potential antibiotic lead
AgrochemicalsPotential use as herbicides and fungicides; effective penetration in plant tissues
Material ScienceBuilding block for polymers; improved thermal stability and mechanical properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents pKa Applications Notable Features
2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid C₈H₆F₃NO₃ -CF₃, cyclopropyl 1.65 Drug impurity standards, research High lipophilicity, strong acidity
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid C₈H₇F₂NO₃ -CHF₂, cyclopropyl ~2.2* Research intermediates Moderate acidity, reduced metabolic stability vs. -CF₃
2,4-Dimethyl-1,3-oxazole-5-carboxylic acid C₆H₇NO₃ -CH₃ (positions 2,4) ~3.0* Organic synthesis building blocks Lower lipophilicity, simpler synthesis
5-Oxazolecarboxylic acid derivatives (e.g., EP 4374877A2) Varies Varied (e.g., furan, pyridazine) N/A Pharmaceutical candidates Diverse bioactivity, patent-protected

*Predicted values based on substituent electronic effects.

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CHF₂):
    The -CF₃ group in the target compound enhances electron-withdrawing effects , lowering pKa (1.65) compared to the -CHF₂ analog (estimated pKa ~2.2) . This increases acidity and solubility in polar solvents. The -CF₃ group also improves metabolic stability and membrane permeability, making the compound more suitable for pharmaceutical applications than its -CHF₂ counterpart .

  • Cyclopropyl vs. In contrast, methyl groups (e.g., in 2,4-dimethyl-oxazole) reduce steric effects and electronic modulation, resulting in higher pKa (~3.0) and lower lipophilicity .

Preparation Methods

Step 1: Intermediate Synthesis

  • Reactants :
    • 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-dione
    • Triethyl orthoformate
    • Diacetyl oxide (solvent)
  • Conditions :
    • Temperature: 115–125°C
    • Reaction time: 3 hours
    • By-product removal: Vacuum distillation at 70–80°C.
  • Outcome : Forms 1-(4-trifluoromethyl-2-methylthiophenyl)-3-cyclopropyl-2-ethoxymethylene propane-1,3-diketone (Compound II) with >95% purity.

Step 2: Cyclization with Hydroxylamine

  • Reactants :
    • Compound II
    • Hydroxylamine hydrochloride (free hydroxylamine generated via pH 3.0–5.0 adjustment using sodium bicarbonate).
  • Conditions :
    • Solvent: Organic phase (e.g., dichloromethane)
    • Temperature: 0–75°C
    • pH: Maintained at 3.0–5.0
    • Reaction time: 2–12 hours.
  • Outcome :
    • Yield: ~85% (crude)
    • Isomer impurity (4-cyclopropylcarbonyl-5-[2-methylthio-4-(trifluoromethyl)phenyl]isoxazole): <0.80%.

Advantages :

  • High regioselectivity avoids isomerization.
  • Minimal by-products due to controlled pH and solvent extraction.
  • Scalable for industrial production.

Comparative Analysis of Methods

Parameter Condensation-Cyclization Formamide Cyclization Hydroxylamine Reflux
Yield 85% 65–80% 50–70%
Regioselectivity High (isomer <0.8%) Moderate Low
Scalability Industrial Limited Lab-scale
By-products Minimal Acetic acid, salts Nitriles, amines

Critical Challenges

  • Impurity Control : Non-selective nucleophilic addition during cyclization can generate isomers.
  • Solvent Selection : Diacetyl oxide enhances intermediate stability but requires careful distillation.
  • Cost Efficiency : Sodium bicarbonate as a pH regulator reduces corrosion compared to triethylamine.

Q & A

Q. What are the recommended synthetic routes for preparing 2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions using cyclopropyl-substituted precursors and trifluoromethylating agents. For example, oxazole ring formation often employs β-keto esters or α-halo ketones with ammonia or urea derivatives. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) or by using pre-functionalized building blocks like 4-(trifluoromethyl)oxazole intermediates . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products, as seen in analogous oxazole syntheses .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, leveraging their robustness in handling small-molecule crystallography. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. SHELX’s dual-space algorithms are particularly effective for resolving structural ambiguities in heterocyclic systems .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm cyclopropyl, trifluoromethyl, and oxazole moieties.
  • LC-MS : High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., using a Q-TOF instrument) to verify molecular formula .
  • IR : To identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and oxazole ring vibrations.

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

The cyclopropyl group introduces steric hindrance, potentially limiting nucleophilic substitution at the oxazole C5-carboxylic acid. In contrast, the electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings or amide bond formations. Computational studies (DFT) can model charge distribution, while experimental comparisons with analogs (e.g., 2-(4-fluorophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid) reveal substituent-dependent reactivity trends .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Contradictions may arise from polymorphism or pH-dependent ionization of the carboxylic acid. Conduct pH-solubility profiling (e.g., shake-flask method) and characterize polymorphs via differential scanning calorimetry (DSC) or powder XRD. For instance, analogs like 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid exhibit pH-dependent solubility shifts due to deprotonation .

Q. What strategies are effective for studying structure-activity relationships (SAR) in medicinal chemistry applications?

  • Analog Synthesis : Replace cyclopropyl with other substituents (e.g., difluoromethyl, phenyl) to assess steric/electronic contributions .
  • Biological Assays : Pair synthetic analogs with enzymatic inhibition or cellular uptake studies.
  • Computational Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., enzymes with hydrophobic active sites).

Data Analysis and Experimental Design

Q. How should researchers handle discrepancies in spectroscopic data between theoretical and experimental results?

  • NMR Assignments : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, especially in crowded regions like the cyclopropyl 1H^{1}\text{H} signals.
  • DFT Calculations : Compare computed 13C^{13}\text{C} chemical shifts (GIAO method) with experimental data to validate assignments .

Q. What experimental controls are essential for stability studies under varying pH/temperature?

  • Include degradation markers (e.g., decarboxylated byproducts) in HPLC analyses.
  • Use accelerated stability testing (40°C/75% RH) and monitor via LC-MS. For example, trifluoromethyl oxazoles are prone to hydrolytic cleavage under acidic conditions, requiring pH-controlled buffers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Reactant of Route 2
2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

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